molecular formula C16H18N2 B14710684 2-(1,4-Dimethyl-9h-carbazol-3-yl)ethanamine CAS No. 13623-89-7

2-(1,4-Dimethyl-9h-carbazol-3-yl)ethanamine

Cat. No.: B14710684
CAS No.: 13623-89-7
M. Wt: 238.33 g/mol
InChI Key: IMRARBYYCPLYID-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine is a chemical compound with the molecular formula C16H18N2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 1,4-dimethylcarbazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine stands out due to its specific substitution pattern on the carbazole ring, which imparts unique photophysical and chemical properties. This makes it particularly valuable in applications such as OLEDs and other electronic materials .

Properties

CAS No.

13623-89-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-(1,4-dimethyl-9H-carbazol-3-yl)ethanamine

InChI

InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)15-13-5-3-4-6-14(13)18-16(10)15/h3-6,9,18H,7-8,17H2,1-2H3

InChI Key

IMRARBYYCPLYID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)CCN

Origin of Product

United States

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